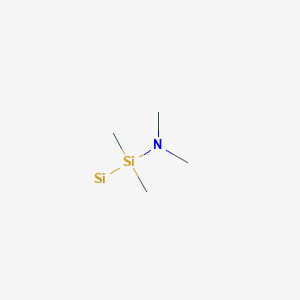
Tetramethyl-disilylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl-disilylamin is an organosilicon compound with the chemical formula (CH₃)₂SiNHSi(CH₃)₂ It is a derivative of disilane, where two silicon atoms are bonded to a nitrogen atom and each silicon atom is further bonded to two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethyl-disilylamin can be synthesized through several methods. One common method involves the reaction of chlorosilanes with ammonia or amines. For example, the reaction of dimethylchlorosilane with ammonia can yield this compound. The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale reactions involving chlorosilanes and ammonia. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyl-disilylamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: The nitrogen atom in this compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Substitution Reactions: Various halogenating agents and other reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Simpler silanes such as dimethylsilane.
Substitution: Compounds with different functional groups replacing the methyl groups.
Wissenschaftliche Forschungsanwendungen
Tetramethyl-disilylamin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in studying silicon-nitrogen chemistry.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of silicon-based materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of tetramethyl-disilylamin involves its ability to participate in various chemical reactions due to the presence of silicon and nitrogen atoms. The nitrogen atom can act as a nucleophile, participating in substitution and addition reactions. The silicon atoms can undergo oxidation and reduction, leading to the formation of various silicon-containing compounds. The exact molecular targets and pathways depend on the specific reactions and conditions involved.
Vergleich Mit ähnlichen Verbindungen
Tetramethylsilane: Similar in structure but lacks the nitrogen atom. It is used as a standard in nuclear magnetic resonance spectroscopy.
Hexamethyldisilazane: Contains a similar silicon-nitrogen-silicon structure but with additional methyl groups. It is used as a silylating agent in organic synthesis.
Dimethyldichlorosilane: Contains silicon-chlorine bonds instead of silicon-nitrogen bonds. It is used in the production of silicone polymers.
Uniqueness: Tetramethyl-disilylamin is unique due to the presence of both silicon and nitrogen atoms, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C4H12NSi2 |
|---|---|
Molekulargewicht |
130.31 g/mol |
InChI |
InChI=1S/C4H12NSi2/c1-5(2)7(3,4)6/h1-4H3 |
InChI-Schlüssel |
ALTKJGPZXODTOP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si](C)(C)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
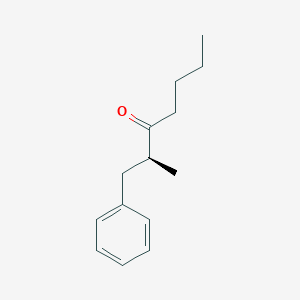
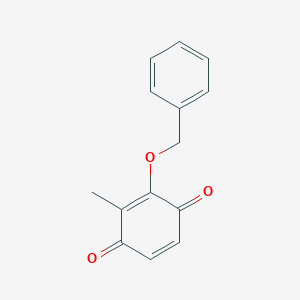
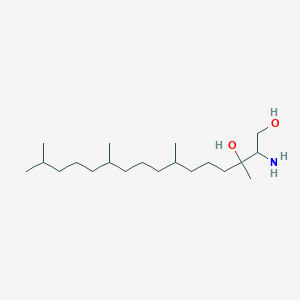
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
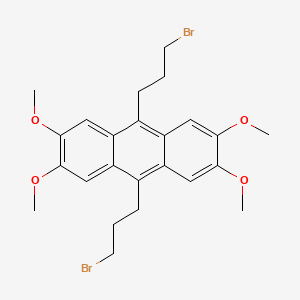
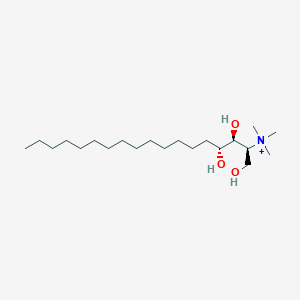

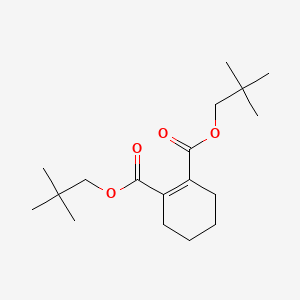
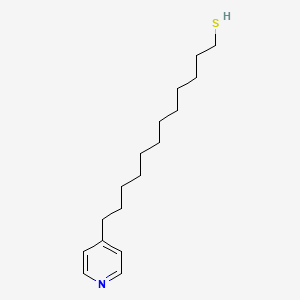
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
